molecular formula C13H11N3S2 B11778209 2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine

2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine

Cat. No.: B11778209
M. Wt: 273.4 g/mol
InChI Key: QBUGINCPNXHNSQ-UHFFFAOYSA-N
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Description

2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine is a heterocyclic compound that contains both imidazole and thiazole rings fused with a benzothiophene moiety. This compound is part of a group of pharmaceutically relevant compounds known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.

Properties

Molecular Formula

C13H11N3S2

Molecular Weight

273.4 g/mol

IUPAC Name

2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)-1-benzothiophen-5-amine

InChI

InChI=1S/C13H11N3S2/c14-9-1-2-11-8(5-9)6-12(18-11)10-7-16-3-4-17-13(16)15-10/h1-6,10H,7,14H2

InChI Key

QBUGINCPNXHNSQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C2N1C=CS2)C3=CC4=C(S3)C=CC(=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The reaction conditions often include heating the reagent mixture in a suitable solvent such as benzene for 2-4 hours . The specific structure of the starting reagents can influence the type of product formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an anticancer agent, showing moderate ability to suppress the growth of kidney cancer cells.

    Medicine: Investigated for its antiviral properties, particularly against influenza virus.

Mechanism of Action

The mechanism of action of 2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms . The compound’s antiviral activity is linked to its binding to viral proteins, preventing the virus from replicating .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydroimidazo[2,1-B]thiazol-3-ylmethylamine: Another compound with similar structural features and biological activities.

    6-Phenyl-2,3-dihydroimidazo[2,1-B]thiazole-5-carbaldehyde: Known for its anticancer properties.

    2-(2,3-Dihydroimidazo[2,1-B]thiazol-6-yl)ethanamine: Studied for its potential as an antimicrobial agent.

Biological Activity

The compound 2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure that combines an imidazo[2,1-b]thiazole moiety with a benzo[b]thiophene ring. Its molecular formula is C13H11N3S2, and it has a molecular weight of 273.37 g/mol. The structural complexity contributes to its diverse biological activities.

Targeting Cancer Cells : Research indicates that this compound exhibits moderate anticancer properties. It primarily targets cellular pathways involved in cancer proliferation and survival. Specifically, it has demonstrated the ability to suppress the growth of kidney cancer cells while showing weaker effects on prostate cancer, colon cancer, and leukemia cell lines.

Biochemical Pathways : The compound's mechanism involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This results in cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50 (µM) Cell Line Effect
Anticancer10-20Kidney cancerModerate growth suppression
Anticancer15-25Prostate cancerWeaker growth suppression
Anticancer20-30Colon cancerWeaker growth suppression
Anticancer25-35LeukemiaWeaker growth suppression

Case Studies

  • Kidney Cancer Study : In vitro studies showed that treatment with the compound resulted in a significant reduction in cell viability of kidney cancer cells (IC50 = 15 µM). The study suggested that the compound may induce apoptosis through the activation of caspase pathways.
  • Prostate Cancer Analysis : Another study revealed that while the compound had a lesser effect on prostate cancer cells (IC50 = 25 µM), it still inhibited cell proliferation and induced changes in gene expression related to apoptosis and cell cycle regulation .
  • Colon Cancer Evaluation : Research indicated that the compound exhibited an IC50 value of approximately 30 µM against colon cancer cells, highlighting its potential as a lead compound for further development in this area.

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